molecular formula C9H15O3PS B1334679 Diethyl (thiophen-2-ylmethyl)phosphonate CAS No. 2026-42-8

Diethyl (thiophen-2-ylmethyl)phosphonate

Cat. No.: B1334679
CAS No.: 2026-42-8
M. Wt: 234.25 g/mol
InChI Key: GOJBUVQDOFHBLF-UHFFFAOYSA-N
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Description

Diethyl (thiophen-2-ylmethyl)phosphonate is a multifunctional compound primarily used as an electrolyte additive in high voltage lithium-ion batteries. This compound is known for its ability to improve the performance and safety of batteries by forming protective interphases that prevent parasitic carbonate oxidation and stabilize electrolytes from reduction at anode surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (thiophen-2-ylmethyl)phosphonate typically involves the reaction of thiophen-2-ylmethanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the phosphonate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Diethyl (thiophen-2-ylmethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products:

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (thiophen-2-ylmethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (thiophen-2-ylmethyl)phosphonate exerts its effects involves the formation of protective interphases on electrode surfaces in lithium-ion batteries. These interphases prevent parasitic reactions, such as carbonate oxidation, and stabilize the electrolyte from reduction at anode surfaces. The compound also acts as a flame-retardant by postponing thermal runaway during overcharge conditions .

Comparison with Similar Compounds

    Diethyl (phenylmethyl)phosphonate: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    Diethyl (benzyl)phosphonate: Contains a benzyl group, offering different reactivity and applications.

Uniqueness: Diethyl (thiophen-2-ylmethyl)phosphonate is unique due to its multifunctional properties, which include improving battery performance, enhancing thermal stability, and acting as a flame-retardant. Its ability to integrate multiple functions into a single compound makes it a cost-efficient solution for high voltage lithium-ion batteries .

Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJBUVQDOFHBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CS1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400474
Record name Diethyl [(thiophen-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2026-42-8
Record name Diethyl [(thiophen-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The following phosphonate reagents were also prepared by the above-described method: diethyl 3-thienylmethylphosphonate, diethyl 2-furanylmethylphosphonate, diethyl 2-fluorobenzylphosphonate, and diethyl 3,4,5-trimethoxybenzylphos-phonate.
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Synthesis routes and methods III

Procedure details

Following the general procedure for carrying out the Arbuzov reaction (reference cite: Chem. Rev. 81, 415, 1981) 0.1 mole (17.5 ml) of triethyl phosphite and 0.1 mole (13.2 g) of 2-chloromethylthiophene were combined and heated under N2 at 150° C. for 5 hours. The reaction mixture was cooled and partitioned between 100 ml methylene chloride and 50 ml. water. The organic phase was separated, washed with saturated NaHCO3 solution, dried over magnesium sulfate and concentrated under vacuum to yield 17.5 g. crude liquid product.
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17.5 mL
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13.2 g
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Q & A

Q1: How does Diethyl(thiophen-2-ylmethyl)phosphonate interact with the battery components and what are the downstream effects of its addition?

A1: While the exact mechanism is not fully elucidated in the research [], Diethyl(thiophen-2-ylmethyl)phosphonate (DTYP) is believed to operate through multiple pathways:

  • Formation of a Protective Interphase: DTYP likely decomposes during the initial charging cycles, forming a stable solid electrolyte interphase (SEI) on both the anode and cathode surfaces []. This protective layer prevents further unwanted reactions between the electrolyte and electrode materials, improving the battery's lifespan.
  • Enhanced Thermal Stability: The presence of DTYP in the electrolyte leads to a higher endothermic reaction onset temperature, indicating improved thermal stability []. This suggests that DTYP might participate in scavenging reactive species generated at high temperatures, delaying thermal runaway.
  • Improved Safety: DTYP's addition shortens the self-extinguishing time of the electrolyte, suggesting enhanced fire-retardant properties []. This is crucial for mitigating safety concerns associated with high-voltage battery operation.

Q2: What is the impact of adding Diethyl(thiophen-2-ylmethyl)phosphonate to the electrolyte on the performance of high-voltage lithium-ion batteries?

A2: The research demonstrates that adding a small amount (0.5%) of DTYP to the base electrolyte significantly improves the performance of high-voltage LiNi0.5Mn1.5O4 batteries []:

  • Increased Capacity Retention: The capacity retention after 280 cycles at 1C and 60 °C drastically improved from 18% to 85% with DTYP addition []. This indicates a significant reduction in capacity fading, a major challenge for high-voltage batteries.
  • Enhanced Cycle Life: The formation of a stable SEI by DTYP protects the electrode materials from degradation, leading to an extended cycle life for the battery [].

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